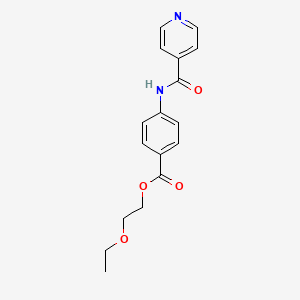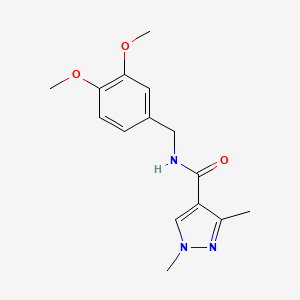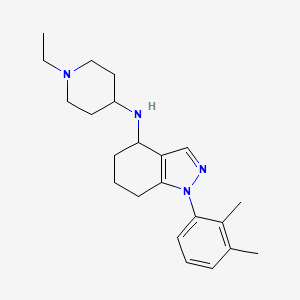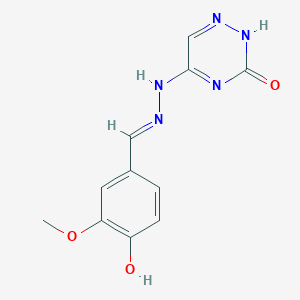
2-ethoxyethyl 4-(isonicotinoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxyethyl 4-(isonicotinoylamino)benzoate, also known as EIN-017, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. EIN-017 belongs to the class of isonicotinoyl hydrazide derivatives, which have been studied extensively for their anti-tuberculosis and anti-inflammatory properties.
作用機序
The mechanism of action of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have various biochemical and physiological effects. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the activity of various enzymes involved in cell growth and survival, such as AKT and NF-κB. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which protect cells against oxidative stress. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and immune response.
実験室実験の利点と制限
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has not been extensively tested in human clinical trials, which limits its potential for clinical translation.
将来の方向性
There are several potential future directions for research on 2-ethoxyethyl 4-(isonicotinoylamino)benzoate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is potential for 2-ethoxyethyl 4-(isonicotinoylamino)benzoate to be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate involves the reaction of 4-aminobenzoic acid with isonicotinic acid hydrazide in the presence of phosphorus oxychloride to form 4-(isonicotinoyl)aminobenzoic acid. The resulting compound is then reacted with 2-ethoxyethanol and thionyl chloride to produce 2-ethoxyethyl 4-(isonicotinoylamino)benzoate.
科学的研究の応用
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has shown promising results in the treatment of cancer and neurodegenerative diseases. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to protect neurons against oxidative stress and reduce neuroinflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-ethoxyethyl 4-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-11-12-23-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOVNYMFLRSAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)

![4-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6137838.png)
![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
